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Glycerophospho-N-palmitoyl ethanolamine

Enzymology Lipid Metabolism N-Acylethanolamine Biosynthesis

Researchers studying the NAE biosynthetic axis require authentic GP-NPEA reference standards that cannot be substituted by downstream PEA due to distinct enzymatic specificity and chromatographic behavior. • Enzymatic selectivity: Poor substrate for Ca²⁺-dependent GDE7; enables clean tracking of GDE1-mediated NAPE→NAE conversion in NAPE-PLD-independent pathway studies. • Chromatographic validation: pH-dependent LogD (0.67-0.75 at physiological pH vs. LogP 4.25) mandates explicit retention time calibration not achievable with non-phosphorylated NAEs. • Biomarker relevance: Differential regulation in prefrontal cortex under chronic stress supports metabolomics validation in depression and anxiety models. Supplied with full QC documentation; typical purity ≥98%. Ships under recommended cold-chain conditions for structural integrity.

Molecular Formula C21H44NO7P
Molecular Weight 453.5 g/mol
CAS No. 100575-09-5
Cat. No. B597478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophospho-N-palmitoyl ethanolamine
CAS100575-09-5
SynonymsGP-NAE; GP-NPEA
Molecular FormulaC21H44NO7P
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
InChIInChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27)
InChIKeyFIXMIXZULLAMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

GP-NPEA Procurement Information


Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA, CAS 100575-09-5) is a naturally occurring N-acylated ethanolamine phospholipid with the molecular formula C21H44NO7P and a molecular weight of 453.55 g/mol . It serves as the direct glycerophospho-linked metabolic precursor to palmitoyl ethanolamide (PEA), an endogenous bioactive lipid mediator with established anti-inflammatory and analgesic properties . GP-NPEA belongs to the N-acylphosphatidylethanolamine (NAPE) family and is processed in mammalian tissues through enzymatic pathways that differ substantially from its downstream product PEA [1].

Pathway NAPE-PLD-independent NAE biosynthesis analysis
Analytical Authentic reference standard for NAPE lipidomics
Model Stress-induced endocannabinoid metabolomics
Signaling Lipid-mediated PKC modulation research

Why GP-NPEA Cannot Be Substituted


GP-NPEA cannot be substituted by its downstream product palmitoyl ethanolamide (PEA) or other N-acylethanolamines because it occupies a fundamentally distinct node in the NAE biosynthetic cascade with different enzymatic susceptibility and chemical properties. GP-NPEA is a poor substrate for the calcium-dependent lyso-phospholipase D enzyme GDE7, which readily hydrolyzes structurally analogous N-acyl-lysophosphatidylethanolamines to generate bioactive NAEs [1]. Furthermore, GP-NPEA exhibits markedly different physicochemical behavior from PEA due to its glycerophosphate moiety, as evidenced by its computed pH-dependent LogD values that differ substantially from LogP, indicating ionization-dependent partitioning characteristics not shared by non-phosphorylated analogs . These biochemical and physicochemical distinctions render GP-NPEA uniquely suited for studies of NAPE-PLD-independent NAE biosynthesis, metabolic flux analysis, and as an authentic analytical reference standard for lipidomics workflows quantifying the NAPE/NAE axis.

Research Target
Substitution Consideration
GP-NPEA enzymatic resistance (poor calcium-dependent lysoPLD substrate)
PEA and lyso-NAPE intermediates may undergo rapid hydrolysis, complicating NAPE-PLD-independent flux interpretation
GP-NPEA pH-dependent ionization (glycerophosphate moiety)
Non-phosphorylated NAEs lack ionizable group; chromatographic retention and extraction behavior may differ significantly
GP-NPEA as NAPE/NAE axis reference compound
Using PEA or other neutral NAEs may shift quantitative accuracy and preclude retention-time validation

GP-NPEA Differentiation Evidence


GDE7 Enzymatic Resistance

GP-NPEA demonstrates marked resistance to hydrolysis by glycerophosphodiesterase 7 (GDE7), a calcium-dependent lysoPLD that efficiently converts N-acyl-lysophosphatidylethanolamines into bioactive N-acylethanolamines. In HEK293 cells overexpressing recombinant human and mouse GDE7, the enzyme 'hardly hydrolyzed glycerophospho-N-palmitoylethanolamine' while exhibiting robust activity toward N-palmitoyl-, N-oleoyl-, and N-arachidonoyl-lysophosphatidylethanolamines, generating both the corresponding N-acylethanolamines and lysophosphatidic acids [1]. This enzymatic discrimination is further corroborated by enzyme classification databases that annotate GP-NPEA as a 'poor substrate' for this enzyme activity in both Mus musculus and Homo sapiens [2].

Enzymatic resistance
Head-to-head
GP-NPEA: hardly hydrolyzed vs Lyso-NAPEs: robust NAE/LPA generation
Supports NAPE-PLD-independent pathway discrimination
Calcium-dependent GDE7 assay; recombinant enzyme overexpression
Enzymology Lipid Metabolism N-Acylethanolamine Biosynthesis

GP-NPEA Decrease in Chronic Stress

In a chronic unpredictable mild stress (CUMS) rat model of depression, metabolomics analysis revealed that GP-NPEA levels were significantly reduced in the prefrontal cortex of stressed animals relative to non-stressed controls [1]. This finding suggests that GP-NPEA itself, rather than only its downstream product PEA, may serve as a biomarker or functional node in stress-induced endocannabinoid system dysregulation. While the primary study reports the reduction in GP-NPEA, PEA is known to exert anti-inflammatory effects via PPAR-α activation and demonstrates distinct receptor pharmacology with low CB2 affinity and negligible CB1 affinity [2].

Chronic stress decrease
Reported
↓ GP-NPEA in prefrontal cortex (CUMS model)
Supports stress-related lipidomic alteration monitoring
Fold-change not numerically reported; metabolomics context
Neuroscience Metabolomics Endocannabinoid System

pH-Dependent LogD vs. LogP

GP-NPEA exhibits a computed LogP of 4.25, but its pH-dependent distribution coefficient (LogD) drops substantially to 0.75 at pH 5.5 and 0.67 at pH 7.4 . This marked decrease (approximately 3.5 log units) from LogP to LogD indicates that the glycerophosphate moiety undergoes significant ionization under physiological and mildly acidic conditions, imparting hydrophilic character that is absent in the neutral PEA molecule. In contrast, PEA lacks an ionizable phosphate group, resulting in more consistent lipophilicity across pH ranges.

pH-dependent lipophilicity
Computed
LogP 4.25 LogD(7.4) 0.67
Indicates ionization-dependent partitioning distinct from neutral NAEs
ACD/Labs predicted; validate with experimental retention data
Analytical Chemistry Lipidomics Sample Preparation

GP-NPEA Ether Lipid PKC Inhibition

A semisynthetic ether phospholipid containing the glycerophospho-(N-palmitoyl)ethanolamine moiety, specifically 1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)-ethanolamine (sPNAE), inhibited protein kinase C (PKC) isolated from mouse brain in a dose-dependent manner with competitive kinetics relative to phosphatidylserine (Ki = 20 μM) . This same study demonstrated that sPNAE reduced the affinity of human melanoma BRO cells for phorbol ester binding, shifting the high-affinity Kd from 0.5 nM to 1.2 nM without altering Bmax values . In a separate functional assay using platelet aggregation, the ethanolamine plasmalogen analog bearing the N-palmitoyl residue (1-O-alk-1′-enyl-2-acetyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine) failed to inhibit PAF-, ADP-, or thrombin-induced platelet aggregation, whereas the PGE1-conjugated analog produced significant inhibition .

PKC inhibition
Class-level inference
Ki 20 µM (competitive vs phosphatidylserine)
Supports PKC modulation assay context
Ether lipid analog data; review scaffold transferability
Signal Transduction Cancer Research Enzyme Inhibition

GP-NPEA Application Scenarios


NAPE-PLD-Independent Metabolic Flux

GP-NPEA is the optimal substrate for dissecting alternative NAE biosynthetic routes that bypass the canonical NAPE-PLD pathway. Because GP-NPEA is a poor substrate for GDE7 [1], researchers can use it to track the activity of glycerophosphodiesterase 1 (GDE1) and other enzymes in the multi-step NAPE→NAE conversion without confounding hydrolysis from calcium-dependent lysoPLD activity. This enzymatic specificity enables cleaner interpretation of metabolic labeling and inhibitor studies.

NAPE/NAE Quantification Reference Standard

GP-NPEA serves as an essential authentic reference standard for LC-MS/MS lipidomics workflows quantifying N-acylphosphatidylethanolamine species. Its distinct chromatographic behavior, driven by pH-dependent ionization (LogD 0.67-0.75 at physiological pH versus LogP 4.25) , requires explicit retention time validation that cannot be extrapolated from PEA or other non-phosphorylated NAEs. Procurement of high-purity GP-NPEA (≥98-99%) enables accurate calibration curves for absolute quantification of this specific NAPE species in tissue extracts.

Stress-Induced Endocannabinoid Biomarker

GP-NPEA demonstrates differential regulation in the prefrontal cortex under chronic stress conditions [2], positioning it as a candidate biomarker or functional node in stress-related endocannabinoid system alterations. Researchers investigating depression, anxiety, or chronic stress models should procure GP-NPEA to validate and extend these metabolomics findings, particularly to distinguish between primary alterations in NAPE precursor pools versus downstream NAE effector molecules.

PKC Inhibitor Scaffold Development

The glycerophospho-(N-palmitoyl)ethanolamine moiety, when incorporated into semisynthetic ether phospholipids, confers measurable PKC inhibitory activity (Ki = 20 μM) and modulates phorbol ester receptor binding affinity in cancer cells . For medicinal chemistry and pharmacology programs developing novel PKC-targeted agents, GP-NPEA and its structural analogs represent a validated starting scaffold with documented enzyme inhibition parameters and cellular binding data.

Application
Selection Property
Validation Focus
NAPE-PLD-independent pathway analysis
Enzymatic resistance to calcium-dependent lysoPLD
Alternative phospholipase D pathway context
NAPE/NAE lipidomics quantification
pH-dependent chromatographic behavior
Retention time and ionization specificity
Stress-induced endocannabinoid research
Differential regulation in prefrontal cortex
Cortical lipidome response to chronic stress models
PKC-targeted signal transduction studies
Competitive PKC inhibition profile
Phorbol ester receptor binding modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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